N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound is a fluorophenylacetamide derivative featuring a pyrimidine-oxyacetamide backbone substituted with a 4-methylpiperidine group. The fluorine atom at the 4-position of the phenyl ring enhances metabolic stability and lipophilicity, while the methyl group on the piperidine nitrogen may influence binding affinity .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-14-8-10-25(11-9-14)20-22-15(2)12-18(23-20)27-13-19(26)24(3)17-6-4-16(21)5-7-17/h4-7,12,14H,8-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQIEYWDBBBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)N(C)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H23FN4O2
- Molecular Weight : 348.40 g/mol
- CAS Number : Not explicitly listed in the provided sources.
The compound primarily interacts with various neurotransmitter receptors, particularly the serotonin (5-HT) receptors. It has been identified as a potent inverse agonist for the 5-HT2A receptor, which plays a crucial role in mediating several neuropsychiatric effects.
Pharmacological Effects
-
Receptor Binding :
- Exhibits high affinity for the 5-HT2A receptor, competing effectively against known agonists.
- Modulates neurotransmission, influencing behaviors related to anxiety and mood disorders.
- Behavioral Studies :
-
Efficacy in Disorders :
- The compound has been evaluated for its effectiveness in treating conditions such as schizophrenia and depression due to its action on serotonergic pathways.
Study 1: Efficacy in Animal Models
A study conducted by researchers at [source] demonstrated that the compound significantly reduced head-twitch responses in rats induced by 5-HT2A receptor agonists. The observed effects were dose-dependent, with a notable reduction at doses ranging from 3 to 10 mg/kg. This suggests potential utility in managing disorders characterized by heightened serotonergic activity.
Study 2: Neuropharmacological Profile
Another investigation assessed the neuropharmacological profile of the compound using behavioral assays. Results indicated that it effectively mitigated prepulse inhibition deficits in mice, a model often used to study sensory processing and cognitive function. These findings support the hypothesis that this compound may have therapeutic implications for schizophrenia and related disorders .
Comparative Analysis with Related Compounds
| Compound Name | Primary Activity | Receptor Affinity | Observed Effects |
|---|---|---|---|
| This compound | Inverse agonist | High for 5-HT2A | Reduced hyperactivity, anxiolytic effects |
| ACP-103 (related compound) | Inverse agonist | High for 5-HT2A | Attenuated head-twitch behavior |
| Other piperidine derivatives | Various | Variable | Mixed effects on anxiety and cognition |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism: 4-Fluorophenyl vs. 2-Fluorophenyl Derivatives
A closely related analog, N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (), differs only in the position of the fluorine atom on the phenyl ring. Key comparative
Note: The para-fluorine in the target compound likely improves steric accessibility for target binding compared to the ortho-substituted analog, which may suffer from steric hindrance .
Pyrimidine Substitution Patterns
The pyrimidine ring in the target compound is substituted with a methyl group at position 6 and a 4-methylpiperidine group at position 2. Contrast this with 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (), which replaces the oxyacetamide linkage with a sulfanyl group and lacks the piperidine moiety:
The oxyacetamide group in the target compound provides stronger hydrogen-bonding capacity, critical for interactions with biological targets like kinases or GPCRs .
Piperidine vs. Alternative Heterocycles
The 4-methylpiperidine group distinguishes the target compound from analogs such as N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (), which replaces the piperidine-pyrimidine system with a naphthyl group.
| Parameter | Target Compound | Compound |
|---|---|---|
| Heterocycle | 4-Methylpiperidine | Naphthalene |
| Aromaticity | Moderate (piperidine) | High (naphthyl) |
| Pharmacokinetics | Improved solubility | Higher hydrophobicity |
The piperidine moiety in the target compound likely enhances solubility and CNS penetration compared to naphthyl-containing analogs .
Key Research Findings and Data Gaps
Crystallographic and Computational Insights
Computational modeling suggests the target compound’s 4-methylpiperidine group occupies hydrophobic pockets in target proteins .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide with high yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Reagent Selection : Use 4-fluorophenyl methylamine as the starting material, with coupling agents like EDCI/HOBt for amide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or NMP) at 100–120°C for 16–24 hours improve reaction efficiency .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical for isolating the final compound .
- Yield Enhancement : Controlled pH (7–8) and inert atmospheres (N₂/Ar) minimize side reactions .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl and piperidinyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What are the key physicochemical properties (e.g., solubility, stability) influencing in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) for biological assays. Low aqueous solubility may require formulation with cyclodextrins .
- Stability : Conduct accelerated degradation studies under varied pH (3–9) and temperatures (4–37°C). Monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. How can structural modifications improve target binding affinity while reducing off-target effects?
- Methodological Answer :
- Rational Design : Modify the pyrimidine ring (e.g., introduce electron-withdrawing groups at C6) to enhance interactions with enzymatic active sites .
- SAR Studies : Compare analogs with substituted piperidine rings (e.g., 4-methylpiperidin-1-yl vs. pyrrolidin-1-yl) to assess potency shifts .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity .
- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurities as confounding factors .
- Structural Confirmation : Re-analyze batch-to-batch consistency via NMR to rule out synthesis errors .
Q. What strategies optimize pharmacokinetic properties (e.g., metabolic stability, bioavailability)?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbamate groups at the acetamide moiety to enhance membrane permeability .
- CYP450 Inhibition Assays : Evaluate metabolic stability using liver microsomes. Replace labile groups (e.g., methyl with trifluoromethyl) to reduce oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
